molecular formula C21H19NO2S B5817032 2-(benzylthio)-N-(2-methoxyphenyl)benzamide

2-(benzylthio)-N-(2-methoxyphenyl)benzamide

Cat. No. B5817032
M. Wt: 349.4 g/mol
InChI Key: QHEFMQWNUUSLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-(2-methoxyphenyl)benzamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a member of the benzamide family of compounds and has shown promise as a potential therapeutic agent for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-(benzylthio)-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylthio)-N-(2-methoxyphenyl)benzamide has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylthio)-N-(2-methoxyphenyl)benzamide in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to be effective in a variety of different experimental settings. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are many potential future directions for research on 2-(benzylthio)-N-(2-methoxyphenyl)benzamide. Some possible areas of focus include further characterization of its mechanism of action, investigation of its potential use in combination with other drugs, and exploration of its potential use in the treatment of other diseases. Additionally, there is a need for further research on the potential toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(2-methoxyphenyl)benzamide involves the reaction of 2-mercaptobenzoic acid with benzyl chloroformate followed by the reaction of the resulting benzylthioester with 2-methoxyaniline in the presence of a base. The final product is obtained by treating the intermediate product with ammonium hydroxide.

Scientific Research Applications

2-(benzylthio)-N-(2-methoxyphenyl)benzamide has been studied extensively for its potential applications in the field of medicine. It has shown promise as a potential therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation.

properties

IUPAC Name

2-benzylsulfanyl-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c1-24-19-13-7-6-12-18(19)22-21(23)17-11-5-8-14-20(17)25-15-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEFMQWNUUSLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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